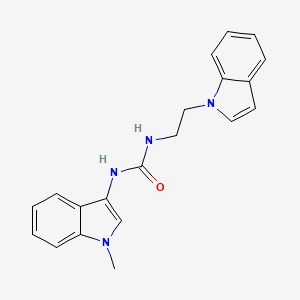
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as UNC3866, is a chemical compound that has generated interest in the scientific community due to its potential use as a therapeutic agent. UNC3866 belongs to the class of compounds known as small molecule inhibitors, which are used to inhibit the activity of specific enzymes or proteins in the body. In
作用機序
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea works by binding to the bromodomain of BRD4, preventing it from interacting with other proteins and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, this compound has been shown to have a positive effect on memory and learning in animal models.
実験室実験の利点と制限
One advantage of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in disease. Additionally, this compound has been shown to have a high degree of selectivity for BRD4 over other bromodomain-containing proteins, reducing the potential for off-target effects.
One limitation of this compound is its relatively low potency compared to other BRD4 inhibitors. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of this compound on gene expression and the potential for off-target effects. Finally, studies are needed to investigate the potential use of this compound in the treatment of specific diseases, such as cancer and inflammation.
合成法
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-methylindole-3-carboxaldehyde with 2-(1H-indol-1-yl)ethanamine to form an intermediate compound. This intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and tert-butyl isocyanate to yield this compound.
科学的研究の応用
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied extensively in the scientific community due to its potential as a therapeutic agent. It has been shown to inhibit the activity of a specific protein known as BRD4, which is involved in the regulation of gene expression. BRD4 has been implicated in a number of diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention.
特性
IUPAC Name |
1-(2-indol-1-ylethyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23-14-17(16-7-3-5-9-19(16)23)22-20(25)21-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUDADXTUVYDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

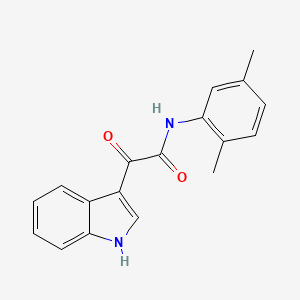
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)
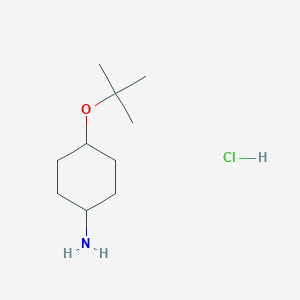


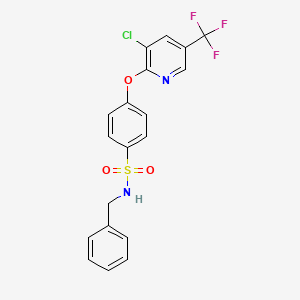
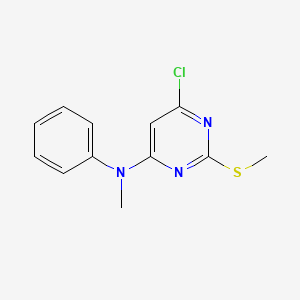
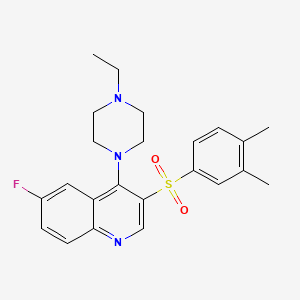
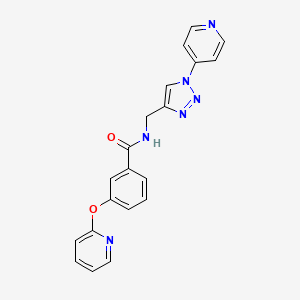

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
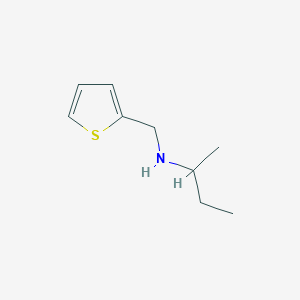
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)